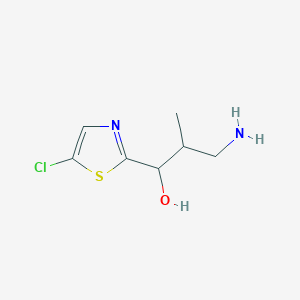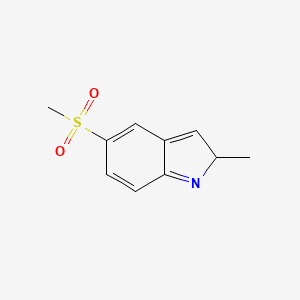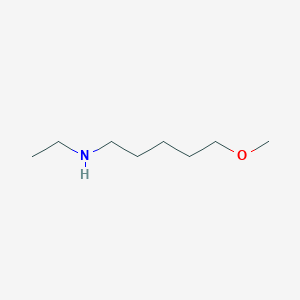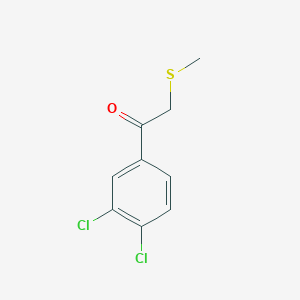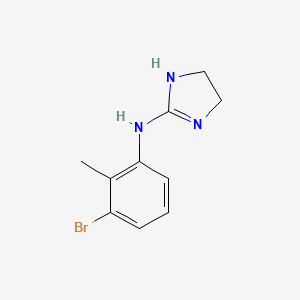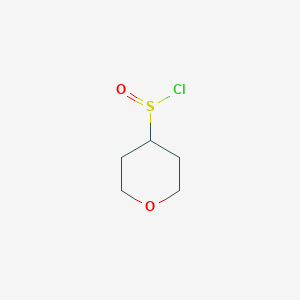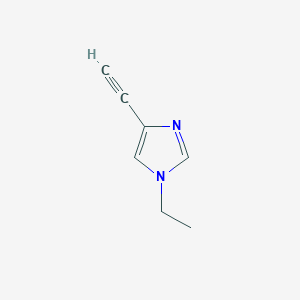
1-Ethyl-4-ethynyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and an ethynyl group at the 4-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of substituted imidazoles, including this compound, often employs scalable methods such as the use of magnetic nanoparticles to catalyze multi-component condensation reactions in solvents like ethanol . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazoles.
Aplicaciones Científicas De Investigación
1-Ethyl-4-ethynyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-ethynyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Ethyl-4-methyl-1H-imidazole
- 1-Ethyl-4-phenyl-1H-imidazole
- 1-Ethyl-4-vinyl-1H-imidazole
Comparison: 1-Ethyl-4-ethynyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. The ethynyl group can participate in unique reactions such as cycloadditions and oxidative couplings, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H8N2 |
|---|---|
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
1-ethyl-4-ethynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3 |
Clave InChI |
IBHTVIDZSMZSHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


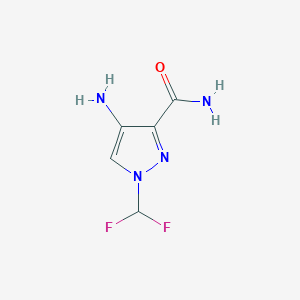
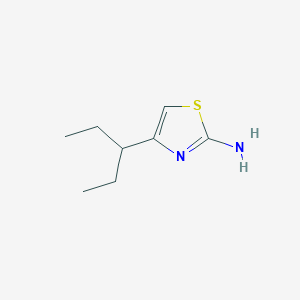
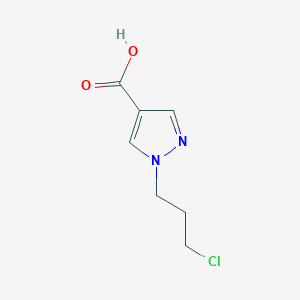
![4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
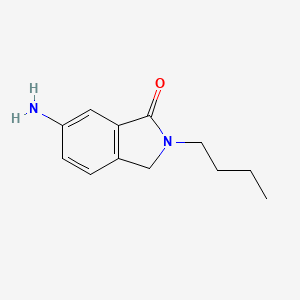
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
